2-Chloro-N-(5-methoxy-1H-indol-4-yl)acetamide
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Overview
Description
2-Chloro-N-(5-methoxy-1H-indol-4-yl)acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-methoxy-1H-indol-4-yl)acetamide typically involves the reaction of 5-methoxyindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-methoxy-1H-indol-4-yl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-Chloro-N-(5-methoxy-1H-indol-4-yl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-methoxy-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
- N-(2-hydroxy-2-(1H-indol-3-yl)ethyl)acetamide
- N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide
Uniqueness
2-Chloro-N-(5-methoxy-1H-indol-4-yl)acetamide is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for studying the effects of halogenation on indole derivatives and for developing new compounds with enhanced properties .
Properties
IUPAC Name |
2-chloro-N-(5-methoxy-1H-indol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-16-9-3-2-8-7(4-5-13-8)11(9)14-10(15)6-12/h2-5,13H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSOWRFMUTYEAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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